Product packaging for Rifamycin B ethylamide(Cat. No.:CAS No. 38327-40-1)

Rifamycin B ethylamide

Cat. No.: B14676359
CAS No.: 38327-40-1
M. Wt: 782.9 g/mol
InChI Key: UDCVVHBNXAUZCQ-VATGUWRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Rifamycin (B1679328) Class of Antibiotics

Rifamycins (B7979662) are a group of ansamycin (B12435341) antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. nih.gov They are naturally produced by the bacterium Amycolatopsis mediterranei. nih.govfrontiersin.org The mechanism of action for this class of antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis, which ultimately leads to cell death. nih.govresearchgate.net

The parent compound, Rifamycin B, is a precursor in the biosynthesis of other rifamycins and is notable for being practically inactive as an antibiotic. frontiersin.org However, its chemical structure provides a valuable scaffold for the synthesis of more potent derivatives. nih.govnih.gov Through various modifications, a number of clinically significant rifamycins have been developed, including rifampin, rifabutin (B1679326), rifapentine, and rifaximin. nih.govfrontiersin.org These derivatives have found use in the treatment of various bacterial infections, most notably tuberculosis. nih.govnih.gov

Historical Trajectories in Rifamycin B Derivatization for Enhanced Biological Activity

The history of rifamycin research is marked by extensive efforts to enhance the biological activity of the naturally occurring compounds. Early research quickly established that while Rifamycin B itself had limited antibacterial efficacy, it could be converted to the more active Rifamycin SV. frontiersin.org This discovery paved the way for a broad range of semi-synthetic modifications aimed at improving key pharmacological properties.

A primary focus of these derivatization efforts was to enhance oral bioavailability, which was poor for the early rifamycins. nih.gov This led to systematic structural modifications of the functional groups on the rifamycin molecule. nih.gov A significant breakthrough was the modification of the glycolic acid side chain at the C4 position of Rifamycin B. This led to the development of a series of amides and hydrazides with varying lipophilicity and, consequently, a range of antibacterial activities. These structure-activity relationship (SAR) studies were instrumental in understanding how chemical modifications influenced the biological function of the rifamycin core.

Rationale for Investigating Rifamycin B Ethylamide as a Derivative

The investigation of this compound is rooted in the systematic exploration of the impact of the C4 side chain on antibacterial potency. The rationale was to create a series of simple amide derivatives to systematically alter the physicochemical properties of the parent molecule, particularly its lipophilicity.

Early research into a series of 44 Rifamycin B amides revealed that the antibacterial activity was not a simple linear function of lipophilicity. Instead, it followed a parabolic relationship with the logarithm of the partition coefficient (log P), a measure of lipophilicity. This parabolic dependence suggests that there is an optimal range of lipophilicity for antibacterial activity. Derivatives that are too hydrophilic may not effectively cross bacterial cell membranes, while those that are excessively lipophilic might exhibit poor distribution in the aqueous environment or be prematurely metabolized.

The synthesis and study of this compound, a simple and well-defined derivative, would have been a logical step in these comprehensive SAR studies. By systematically varying the alkyl substituent on the amide nitrogen, researchers could fine-tune the lipophilicity of the resulting compound and test the hypothesis of an optimal log P for antibacterial efficacy. The ethyl group provides a modest increase in lipophilicity compared to an unsubstituted amide, allowing for a precise data point in the broader study of the structure-activity landscape of Rifamycin B amides.

Detailed Research Findings

While specific, in-depth studies focusing solely on this compound are not prevalent in publicly available literature, its properties and activity can be inferred from broader studies on Rifamycin B amides. The key finding from these studies is the parabolic relationship between the lipophilicity (expressed as log P) of the amide derivatives and their antibacterial activity against various bacterial strains.

This relationship can be described by the following general equation:

Biological Activity = -a(log P)² + b(log P) + c

Where 'a', 'b', and 'c' are constants that depend on the specific bacterial species being tested. This equation signifies that biological activity increases with log P up to an optimal point (log P₀), after which further increases in lipophilicity lead to a decrease in activity.

The table below illustrates the concept of how varying the amide substituent affects the calculated partition coefficient (log P) and, hypothetically, the resulting antibacterial activity based on the parabolic model.

Amide DerivativeAmide SubstituentPredicted log PPredicted Relative Antibacterial Activity
Rifamycin B Amide-HLowerModerate
This compound -CH₂CH₃IntermediatePotentially Higher (approaching optimal)
Rifamycin B Propylamide-CH₂CH₂CH₃HigherPotentially Lower (exceeding optimal)
Rifamycin B Diethylamide-N(CH₂CH₃)₂Much HigherLower

This table is illustrative and based on the established parabolic structure-activity relationship for Rifamycin B amides. Actual values would require experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H54N2O13 B14676359 Rifamycin B ethylamide CAS No. 38327-40-1

Properties

CAS No.

38327-40-1

Molecular Formula

C41H54N2O13

Molecular Weight

782.9 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-(ethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+

InChI Key

UDCVVHBNXAUZCQ-VATGUWRCSA-N

Isomeric SMILES

CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Canonical SMILES

CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations

Chemical Synthesis Approaches for Rifamycin (B1679328) B Amides

The chemical synthesis of rifamycin amides, including derivatives like rifamycin B ethylamide, hinges on the strategic modification of the parent rifamycin B molecule or its key intermediates. These processes are designed to introduce an amide functional group, often to alter the compound's properties.

Derivatization Strategies from Rifamycin B and its Intermediates

The semi-synthetic modification of rifamycins (B7979662) is a well-established field, primarily aimed at improving bioavailability and therapeutic efficacy. frontiersin.orgresearchgate.net Most clinically successful derivatives, such as rifampicin (B610482), are the result of modifications to the naphthoquinone ring of rifamycin B. frontiersin.orgresearchgate.net The inherent structural complexity of the rifamycin molecule, however, presents significant hurdles to more extensive chemical alterations. frontiersin.org

The general strategy for producing rifamycin amides involves reacting a suitable rifamycin precursor with an amine. For instance, the synthesis of the widely used rifampicin involves the reaction of rifamycin S, an intermediate derivable from rifamycin B, with paraformaldehyde and 1-amino-4-methylpiperazine. nih.govgoogle.com Similarly, other derivatives have been created by modifying the C-3 position of the ansa chain. nih.gov The synthesis of rifaximin, another key derivative, is achieved by condensing 2-amino-4-methyl-pyridine with 3-bromorifamycin S. researchgate.net

These established derivatization pathways provide a framework for the potential synthesis of this compound. The process would conceptually involve the reaction of a rifamycin intermediate with ethylamine (B1201723) to form the corresponding ethylamide. A series of 44 amides of rifamycin B have been studied, indicating a broad range of possible derivatizations. nih.gov

Amide Bond Formation Techniques Specific to Rifamycin Core Modifications

Amide bond formation is a cornerstone of organic synthesis, typically requiring the activation of a carboxylic acid before its reaction with an amine. luxembourg-bio.comresearchgate.net In the context of the complex rifamycin structure, these reactions must be highly specific to avoid unwanted side reactions on the molecule's many functional groups.

The synthesis of rifamycin amides often proceeds through intermediates where a reactive group is introduced onto the rifamycin core, which is then displaced by an amine. The synthesis of rifampicin exemplifies this, proceeding through a 3-formyl Rifamycin SV intermediate which then condenses with an aminopiperazine. google.com Another approach involves the activation of a hydroxyl group, such as the C-8 phenol, into a sulfonate ester, which can then be displaced by nitrogen nucleophiles to form amino analogues. nih.gov

For a compound like this compound, which has the chemical formula C41H54N2O13, the formation of the ethylamide bond would likely involve the reaction of an activated carboxylic acid derivative of the rifamycin core with ethylamine. uni.lu This condensation reaction, where a molecule of water is eliminated, creates the stable amide linkage. youtube.com The specific conditions, such as solvents and coupling reagents, would be chosen to ensure the reaction proceeds efficiently without degrading the intricate rifamycin scaffold.

Table 1: Key Synthetic Reactions for Rifamycin Derivatives
DerivativeStarting MaterialKey ReagentsReaction Type
RifampicinRifamycin SParaformaldehyde, 1-amino-4-methylpiperazineMannich reaction/Condensation
Rifaximin3-bromorifamycin S2-amino-4-methyl-pyridine, Ascorbic acidCondensation and Reduction
8-amino analoguesRifamycin SSulfonating agent, Nitrogen nucleophilesNucleophilic substitution

Challenges and Innovations in Rifamycin B Amide Synthesis

A primary challenge in the chemical synthesis of novel rifamycin amides is the structural complexity of the parent molecule, which limits the scope of feasible modifications. frontiersin.org The presence of numerous reactive sites requires sophisticated protection and deprotection strategies to achieve regioselectivity. Furthermore, the emergence of drug-resistant bacterial strains necessitates the development of derivatives that can overcome these resistance mechanisms. nih.gov

Innovations in this field are increasingly driven by a structure-based rational design approach. By understanding how rifamycins bind to their bacterial target, the RNA polymerase, and how resistance enzymes inactivate them, chemists can design modifications to block these inactivation pathways while maintaining or enhancing antibacterial activity. nih.gov For example, modifications at the C-25 position of the ansa chain have been explored to evade resistance mediated by ADP-ribosylation. nih.gov Another innovative strategy involves using biosynthetic engineering to create novel rifamycin scaffolds, which can then serve as starting materials for further semi-synthetic derivatization, opening up new avenues for chemical diversity. frontiersin.org

Biosynthetic Engineering of Rifamycin B Precursors and Analogues

Given the limitations of purely chemical synthesis, researchers have turned to the genetic manipulation of the rifamycin-producing organism itself to generate novel precursors. This chemoenzymatic approach combines the power of biological synthesis with chemical derivatization.

Manipulation of Polyketide Synthase Gene Clusters (e.g., Amycolatopsis mediterranei)

Rifamycin B is a natural product synthesized by the bacterium Amycolatopsis mediterranei. semanticscholar.orgresearchgate.net Its complex carbon skeleton is assembled by a suite of enzymes known as a Type I polyketide synthase (PKS). nih.govnih.gov This PKS machinery functions like a molecular assembly line, encoded by a large cluster of genes (rifA-E). nih.govnih.gov It starts with a 3-amino-5-hydroxybenzoic acid (AHBA) unit and sequentially adds acetate (B1210297) and propionate (B1217596) units to build the polyketide chain. nih.gov

Genetic manipulation of this PKS gene cluster represents a powerful tool for generating new rifamycin structures. frontiersin.org By altering the genes that control the assembly process, it is possible to create rifamycin analogues with modified backbones. This combinatorial biosynthesis approach involves techniques like homologous recombination to swap, delete, or add specific domains within the PKS enzymes. frontiersin.org However, the genetic manipulation of A. mediterranei has historically been challenging, slowing progress in this area. nih.gov

Targeted Gene Modifications for Novel Rifamycin Scaffold Production (e.g., 24-desmethylrifamycin B)

A successful example of PKS engineering is the production of 24-desmethylrifamycin B. frontiersin.org In the normal biosynthesis of rifamycin B, module 6 of the PKS adds a propionate unit to the growing polyketide chain. Researchers successfully replaced the acyltransferase (AT) domain of this module with an AT domain from the rapamycin (B549165) PKS, which naturally adds an acetate unit instead. nih.gov

This domain swap resulted in a mutant strain of A. mediterranei that produces 24-desmethylrifamycin B, a novel analogue lacking a methyl group at the C-24 position of the ansa chain. frontiersin.orgnih.gov This new scaffold, which is difficult to access through chemical synthesis, can then be isolated and chemically converted into other derivatives. For instance, 24-desmethylrifamycin B has been converted to 24-desmethylrifamycin S and subsequently to 24-desmethylrifampicin. nih.gov This demonstrates the potential of combining biosynthetic engineering with chemical synthesis to create clinically relevant antibiotic candidates.

Table 2: Engineered Rifamycin Analogues
AnalogueGenetic ModificationProducing OrganismPrecursor for
24-desmethylrifamycin BReplacement of rifAT6 with rapAT2Amycolatopsis mediterranei mutant24-desmethylrifamycin S, 24-desmethylrifampicin

Enzymatic Transformations in Rifamycin Biosynthesis and Semi-Synthesis

The production of rifamycins is a complex process originating from the soil bacterium Amycolatopsis mediterranei. washington.edu The core of this process lies in a series of enzymatic transformations that build the characteristic ansa macrolactam structure. Advances in understanding and manipulating these enzymatic pathways have enabled the creation of novel rifamycin derivatives through semi-synthetic and chemoenzymatic strategies.

The natural biosynthesis of rifamycins begins with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). washington.edu This molecule is produced via a distinct branch of the shikimate pathway. The enzyme AHBA synthase plays a crucial role in this initial phase by catalyzing the aromatization of an amino-shikimate pathway intermediate to form AHBA. washington.edu Following the synthesis of the AHBA starter unit, a large, modular Type I polyketide synthase (PKS) enzyme complex extends the molecule by sequentially adding acetate and propionate units. washington.edunih.gov This assembly line-like process results in the formation of the initial polyketide, proansamycin X, which then undergoes further enzymatic modifications, including cyclization catalyzed by an amide synthase (RifF), to yield the first recognizable rifamycin structures. washington.edunih.gov

One of the key enzymatic transformations in the later stages of biosynthesis is the conversion of rifamycin S (also known as rifamycin SV) into other variants, such as rifamycin B and rifamycin L. nih.gov Research has shown that these conversions occur via distinct pathways, utilizing different C3-precursors for the formation of their glycolic acid moieties, a process that appears to involve a thiamine-dependent decarboxylase enzyme. nih.gov These findings have revised earlier hypotheses that posited rifamycin O as a common intermediate for both rifamycin B and L. nih.gov

The intricate knowledge of the rifamycin biosynthetic gene cluster has paved the way for chemoenzymatic and semi-synthetic approaches to generate novel rifamycin analogs. This strategy, often termed "combinatorial biosynthesis," involves genetically modifying the producing organism to create altered rifamycin backbones, which can then be chemically modified. One successful application of this approach involved substituting the acyltransferase (AT) domain in module 6 of the rifamycin PKS with an AT domain from the rapamycin PKS. nih.gov This genetic manipulation in A. mediterranei S699 resulted in the production of new analogs, 24-desmethylrifamycin B and 24-desmethylrifamycin SV, which feature a modified polyketide backbone. nih.gov These novel, enzymatically-produced intermediates can then be used as precursors for further chemical synthesis. For instance, 24-desmethylrifamycin B was converted to 24-desmethylrifamycin S, which was subsequently chemically transformed into 24-desmethylrifampicin, a derivative that showed significant activity against rifampicin-resistant Mycobacterium tuberculosis strains. nih.gov

Further optimization of rifamycin production through genetic engineering has focused on the regulatory genes within the biosynthetic cluster. The expression of genes like rifQ and rifO has a significant impact on the yield of rifamycin. nih.govfrontiersin.org RifQ is a negative regulator belonging to the TetR family of repressors, which can limit the production of rifamycin. nih.gov In a strain engineered to produce 24-desmethyl rifamycin B, it was found that this new derivative had a weaker binding affinity to RifQ, leading to stronger repression and lower yields. frontiersin.org Consequently, deleting the rifQ gene in this mutant strain removed this feedback inhibition, resulting in a higher output of the novel antibiotic. frontiersin.org Conversely, RifO acts as a positive regulator, and its overexpression in the 24-desmethyl rifamycin B-producing strain led to a 27.24% increase in production. frontiersin.org These enzymatic and genetic manipulations highlight a powerful strategy for drug discovery, combining the precision of enzymatic catalysis with the versatility of chemical synthesis to generate next-generation antibiotics.

Data Tables

Table 1: Key Enzymes and Genes in Rifamycin Biosynthesis

Gene/Enzyme NameFunctionSource Organism
AHBA Synthase Catalyzes the formation of the 3-Amino-5-hydroxybenzoic acid (AHBA) starter unit. washington.eduAmycolatopsis mediterranei
Type I Polyketide Synthase (PKS) Assembles the polyketide backbone from AHBA, acetate, and propionate units. washington.edunih.govAmycolatopsis mediterranei
RifF Amide synthase that catalyzes the cyclization of the polyketide backbone. nih.govAmycolatopsis mediterranei
RifQ A TetR-family transcriptional repressor that negatively regulates the biosynthetic cluster. nih.govfrontiersin.orgAmycolatopsis mediterranei
RifO A positive regulator involved in enhancing rifamycin production. frontiersin.orgAmycolatopsis mediterranei

Mechanistic Elucidation of Biological Action

Molecular Basis of Bacterial RNA Polymerase Inhibition

The primary molecular target of Rifamycin (B1679328) B ethylamide is the DNA-dependent RNA polymerase of prokaryotic cells. The binding of the antibiotic to this enzyme is highly specific and leads to a potent inhibition of RNA synthesis.

Rifamycin B ethylamide binds to a well-defined pocket on the β-subunit of bacterial RNA polymerase. nih.gov This binding site is situated deep within the DNA/RNA channel, in close proximity to the active site of the enzyme, but not directly at the catalytic center. researchgate.net The location of this pocket is often referred to as the RNA exit tunnel, as it physically obstructs the path of the elongating RNA transcript. nih.govnih.gov

The binding of a rifamycin molecule, such as this compound, to the RNA polymerase induces conformational changes that are central to its inhibitory action. The presence of the antibiotic in the RNA exit channel creates a steric blockade. researchgate.netnih.gov This physical obstruction prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides. researchgate.net Consequently, transcription is halted at a very early stage of initiation.

Structural studies of RNAP in complex with various rifamycins (B7979662) reveal that while the core enzyme structure remains largely unchanged, the binding of the antibiotic can influence the positioning of flexible elements like the σ factor's region 3.2 loop (σ finger). nih.gov This can further impact the interaction with the template DNA at the active site, thereby reducing the efficiency of transcription initiation. nih.gov The binding of the antibiotic essentially "jams" the enzyme, preventing it from transitioning from the initiation to the elongation phase of transcription.

This compound, also known as rifamide, was one of the early semisynthetic derivatives of Rifamycin B. It was developed to improve upon the properties of the naturally occurring rifamycins. While it demonstrated clinical activity, it was eventually superseded by rifampicin (B610482), which exhibited superior pharmacokinetic properties. nih.gov

The primary structural difference between this compound and Rifamycin B is the modification at the C-4 position, where the carboxyl group of Rifamycin B is converted to an ethylamide. This modification is known to affect the molecule's polarity and ability to penetrate the bacterial cell wall. Compared to rifampicin, which has a more complex piperazinyl-iminomethyl side chain at the C-3 position, this compound has a simpler structure. The nature of the side chain can introduce additional interactions with the RNAP, potentially affecting the binding affinity and the spectrum of activity. For instance, the bulkier side chains of some newer rifamycin analogs can establish additional contacts within the binding pocket, sometimes leading to activity against rifampicin-resistant strains. nih.gov

**Table 1: Comparative Inhibitory Activity of Rifamycin Derivatives against *Mycobacterium tuberculosis***

Compound MIC (μg/mL) against Rifampin-Sensitive M. tuberculosis MIC (μg/mL) against Rifampin-Resistant M. tuberculosis
Rifampicin 0.05 - 0.4 > 32
KRM-1648 0.003 - 0.025 0.05 - 1.6
Rifabutin (B1679326) Not specified in this study Not specified in this study
Rifapentine Not specified in this study Not specified in this study

Data sourced from a study on the in vitro activities of rifamycin analogues. nih.gov Note: Specific MIC values for this compound were not available in the cited source, but the table illustrates the range of activities within the rifamycin class.

Cellular and Subcellular Antimicrobial Mechanisms

The molecular inhibition of RNA polymerase by this compound translates into profound effects at the cellular and subcellular levels, ultimately leading to bacterial cell death.

By binding to RNA polymerase and halting transcription, this compound effectively shuts down the expression of all genes within the bacterial cell. This includes the genes encoding ribosomal RNAs (rRNA), transfer RNAs (tRNA), and messenger RNAs (mRNA). The immediate consequence is the cessation of protein synthesis, as the machinery for translation is deprived of its essential components and templates. Without the continuous production of proteins, which are vital for all cellular processes including metabolism, DNA replication, and cell wall maintenance, the bacterial cell is unable to function and grow. plos.org

The inhibition of transcription and subsequent protein synthesis by this compound has a direct and detrimental effect on bacterial cell viability. The inability to produce essential proteins leads to a cascade of metabolic failures and ultimately results in cell death. This bactericidal action is a key characteristic of the rifamycin antibiotics.

The impact on bacterial growth kinetics is observable as a rapid cessation of population growth upon exposure to the antibiotic. Studies on the effects of rifampicin on bacterial growth show a significant increase in population growth rate heterogeneity as the drug concentration approaches the minimum inhibitory concentration (MIC). plos.org This indicates that even at sub-lethal concentrations, the antibiotic induces significant stress and disrupts normal cell division. The growth of bacterial cultures is effectively halted, and with continued exposure, the population declines as cells are killed. nih.govmdpi.com The bactericidal effect of rifamycins like this compound is typically concentration-dependent. nih.gov

Structure Activity Relationship Sar Investigations of Rifamycin B Amides

Quantitative Structure-Activity Relationship (QSAR) Models for Rifamycin (B1679328) B Amides and Hydrazides

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in understanding the structural requirements for the antibacterial activity of rifamycin B derivatives. These mathematical models correlate variations in the chemical structure of compounds with their biological potency.

Correlation of Structural Parameters with Antibacterial Potency (e.g., parabolic function of log P, omicron* parameter)

Studies involving a series of 44 amides and 25 hydrazides of rifamycin B have successfully established structure-antibacterial activity correlation equations across various bacterial systems. nih.gov For the rifamycin B amides, a significant finding is that their antibacterial activity is a parabolic function of the logarithm of the partition coefficient (log P). nih.govnih.gov This indicates that there is an optimal lipophilicity for the molecule to effectively penetrate bacterial cell walls and reach its target. Deviations from this optimal log P, either by being too hydrophilic or too lipophilic, result in decreased activity. nih.gov

The optimal log P value (log P₀) was found to vary depending on the bacterial system being tested. nih.gov This parabolic dependence suggests that the journey of the drug to its target is a critical factor, governed by its ability to partition between aqueous and lipid environments.

While the log P parameter is dominant for the amide series, for the corresponding hydrazides, the Taft polar substituent constant (σ) was identified as the most important correlation parameter. nih.gov However, the high degree of collinearity among parameters such as σ, the steric parameter (Es), and log P can sometimes complicate the interpretation of their individual significance. nih.gov Other research has also explored the use of the substituent entropy constant (σs°) in QSAR investigations of rifamycin B amides and hydrazides. nih.gov

Table 1: Correlation of Physicochemical Parameters with Antibacterial Activity of Rifamycin B Amides

Parameter Relationship with Activity Description
log P Parabolic Antibacterial potency increases with log P up to an optimal value (log P₀) and then decreases. This suggests that both cell penetration and interaction with the aqueous cellular environment are crucial.
**σ*** Significant (especially for hydrazides) This parameter represents the polar electronic effects of a substituent. Its importance highlights the role of electronic interactions in the drug-target binding or transport process.

Influence of Amide Moiety Substituents on Biological Activity

The nature of the substituent on the amide moiety at the C-3 position of the rifamycin core has a profound impact on biological activity. nih.gov The QSAR studies demonstrate that by systematically altering the amide group, one can modulate the lipophilicity (log P) and electronic properties of the molecule to optimize its antibacterial potency. nih.gov

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational chemistry provide powerful tools to visualize and analyze the interactions between rifamycin derivatives and their biological target at an atomic level.

Ligand-Target Docking Studies (e.g., Rifamycin-RNAP Complexes)

Rifamycins (B7979662) exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. ontosight.aiwikipedia.org Docking studies, which predict the preferred orientation of a ligand when bound to a target, have been pivotal in understanding this inhibition. The binding pocket for rifamycins is located on the β-subunit of the bacterial RNAP, within the DNA/RNA channel and approximately 12 Å from the enzyme's active site. nih.govresearchgate.net

Prediction of Activity Profiles for Novel Ethylamide Analogs

Computational approaches are increasingly used to predict the activity of novel antibiotic analogs before their synthesis, saving time and resources. For novel rifamycin ethylamide analogs, QSAR models, once established, can quantitatively predict the antibacterial activity of newly designed compounds. nih.gov

Furthermore, modern machine learning methods, such as Graph Convolutional Neural Networks (GCNs), are being developed to predict the antimicrobial efficacy of molecules. researchgate.net These models can learn from the structural features of known active and inactive compounds to predict the properties of new ones. researchgate.net By inputting the molecular graph of a novel ethylamide analog, these tools could predict its potential for antibacterial performance, helping to prioritize which analogs to synthesize and test. researchgate.net These predictive models are crucial in the ongoing effort to design new rifamycin derivatives that can overcome challenges like antibiotic resistance. nih.govnih.govnih.gov

Conformational Analysis and Stereochemistry in Relation to Activity

The three-dimensional shape (conformation) and the specific spatial arrangement of atoms (stereochemistry) of rifamycin molecules are essential for their biological activity.

The antibacterial action of rifamycins is dependent on a specific arrangement of functional groups. mdpi.com Crucially, the hydroxyl groups at positions C21 and C23 of the ansa chain, along with the oxygen atoms at C1 and C8 of the naphthoquinone core, must be unsubstituted and oriented in a particular way. ubc.camdpi.com This precise spatial arrangement allows the molecule to bind effectively to RNA polymerase. Any modification or substitution of the C21 and C23 hydroxyl groups leads to a loss of antibacterial activity. mdpi.com

Preclinical Antimicrobial Spectrum and Efficacy Studies in Vitro

Evaluation of Antibacterial Activity Against Diverse Bacterial Pathogens

Susceptibility Profiling Against Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis, Staphylococcus aureus)

There is no specific information available in the public domain regarding the susceptibility of Gram-positive bacterial strains such as Staphylococcus epidermidis and Staphylococcus aureus to Rifamycin (B1679328) B ethylamide. While other rifamycin derivatives have demonstrated activity against these pathogens, no dedicated studies on Rifamycin B ethylamide could be located. ebi.ac.ukwikipedia.org

Susceptibility Profiling Against Gram-Negative Bacterial Strains (e.g., E. coli)

Detailed susceptibility profiles for this compound against Gram-negative bacteria like Escherichia coli are not present in the available scientific literature. The intrinsic resistance of some Gram-negative bacteria to rifamycins (B7979662) due to the outer membrane can be a challenge, but specific data for this compound is wanting.

Efficacy Against Mycobacterial Species (e.g., Mycobacterium tuberculosis, Mycobacterium abscessus, Mycobacterium smegmatis)

The efficacy of this compound against key mycobacterial species has not been documented in published research. Rifamycins are a cornerstone of tuberculosis treatment, and extensive research exists for compounds like rifampicin (B610482). Similarly, the challenge of treating Mycobacterium abscessus has led to studies on various rifamycin derivatives, but none specifically name this compound. The model organism Mycobacterium smegmatis is also used for testing rifamycin activity, but again, no data for this compound was found.

Activity Against Drug-Resistant Bacterial Phenotypes

Studies on Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

No studies were identified that evaluated the in vitro activity of this compound against multidrug-resistant (MDR) or extensively drug-resistant (XDR) bacterial strains. The emergence of such resistant strains is a major global health concern, prompting research into new and modified antibiotics.

Comparative Efficacy Against Rifampicin-Resistant Isolates

There is no available data comparing the efficacy of this compound to rifampicin against rifampicin-resistant isolates. Such comparative studies are crucial for determining if a new derivative can overcome existing resistance mechanisms, which often involve mutations in the rpoB gene.

Assessment in Advanced In Vitro Models

Advanced in vitro models are crucial for understanding the potential efficacy of an antimicrobial agent in complex biological environments that mimic aspects of human infection. These models include testing against intracellular pathogens within host cells and evaluating activity against bacterial biofilms.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate with conventional antibiotics. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical measure of its potential clinical utility.

Research has shown that rifamycin derivatives can be effective against established biofilms of clinical isolates of S. aureus. nih.gov In one study, concentrations between 1 and 8 µg/mL of certain rifamycin derivatives were able to reduce bacteria within biofilms by 5 to 9 logs and prevent bacterial recovery for up to 24 hours after treatment, indicating a near-complete eradication of the biofilms. nih.gov Despite these promising findings for the rifamycin class, specific studies focusing solely on the biofilm inhibition properties of this compound are not described in the available literature. Therefore, no specific data on its minimum biofilm eradication concentration (MBEC) or its effect on the biofilm matrix of various pathogens can be provided at this time.

Mechanisms of Bacterial Resistance to Rifamycin B Ethylamide and Analogues

Target-Mediated Resistance Mechanisms

The primary target of rifamycins (B7979662) is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for transcription. nih.govnih.gov Alterations in this target protein are a common cause of resistance.

The most prevalent mechanism of resistance to rifamycins involves point mutations within the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govfrontiersin.org These mutations are frequently located in a specific 81-base-pair region of the rpoB gene, known as the rifampicin (B610482) resistance-determining region (RRDR). nih.govresearchgate.net Mutations in this region can reduce the binding affinity of rifamycins to the RNAP, rendering the antibiotic ineffective. nih.govfrontiersin.org

Different mutations within the rpoB gene can confer varying levels of resistance. For instance, in Mycobacterium tuberculosis, mutations at codons 450 and 445 (such as S450L, H445D, H445Y, and H445R) are associated with high-level resistance to rifampin, a close analogue of Rifamycin (B1679328) B ethylamide. nih.gov A mutation at codon 435 (D435V) has been linked to moderate-level resistance. nih.gov In Bacillus velezensis, mutations at codons H485, Q472, and S490 have been identified to confer rifampicin resistance. frontiersin.org The specific amino acid substitution can have a significant impact on the level of resistance. nih.govfrontiersin.org

The following table summarizes key mutations in the rpoB gene and their association with rifamycin resistance:

OrganismrpoB MutationResistance Level
Mycobacterium tuberculosisS450LHigh
Mycobacterium tuberculosisH445DHigh
Mycobacterium tuberculosisH445YHigh
Mycobacterium tuberculosisH445RHigh
Mycobacterium tuberculosisD435VModerate
Bacillus subtilisS487LHigh
Bacillus subtilisH482YHigh
Bacillus subtilisQ469RModerate

Mutations in the rpoB gene lead to resistance primarily by inducing conformational changes in the RNA polymerase enzyme. nih.govnih.gov These structural alterations affect the rifamycin-binding pocket, a highly conserved region among bacteria. nih.gov Even mutations in non-conserved regions surrounding this pocket can indirectly influence its conformation and, consequently, the drug's binding affinity. nih.gov

For example, the H526Y mutation in E. coli RNAP results in a significant steric clash with rifampin, preventing effective binding. nih.gov In contrast, the D516V mutation reduces the drug's affinity by altering the electrostatic surface of the binding pocket without causing a direct steric hindrance. nih.gov These conformational changes mean that the antibiotic can no longer bind with high affinity to its target, thus allowing transcription to proceed unimpeded. nih.gov The sensitivity of different bacterial RNAPs to rifamycins can vary due to these subtle structural differences in and around the binding pocket. nih.gov

Enzymatic Inactivation of Rifamycins

A second major strategy employed by bacteria to resist rifamycins is the enzymatic modification of the drug molecule itself. Several classes of enzymes have been identified that can inactivate rifamycins, including Rifamycin B ethylamide analogues, through various chemical modifications.

ADP-ribosyltransferases (Arr) are enzymes that catalyze the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a substrate. nih.govnih.gov In the context of antibiotic resistance, Arr enzymes specifically target the C23 hydroxyl group of the rifamycin ansa bridge. nih.gov This modification, known as ADP-ribosylation, sterically hinders the binding of the rifamycin to the RNA polymerase. nih.gov

The C23 hydroxyl group is crucial for the interaction of the antibiotic with the RNAP. nih.gov By adding a bulky ADP-ribose group at this position, Arr enzymes effectively block this interaction, leading to resistance. These enzymes have been found in a variety of pathogenic and non-pathogenic bacteria and are capable of inactivating a broad range of rifamycin antibiotics. nih.gov

Another enzymatic mechanism of rifamycin inactivation is glycosylation, carried out by rifamycin glycosyltransferases (Rgt). nih.gov Similar to ADP-ribosylation, this modification also targets the C23 hydroxyl group of the rifamycin molecule. The enzyme transfers a glucose moiety to this position, creating a glycosylated and inactive form of the antibiotic. nih.gov

This resistance mechanism has been identified in environmental actinomycetes, such as Streptomyces species, and the pathogenic actinomycete Nocardia brasiliensis. nih.gov The Rgt enzymes can inactivate various rifamycin derivatives, including rifampin and the natural product rifamycin B. nih.gov

A third enzymatic route to rifamycin resistance is through phosphorylation, a reaction catalyzed by rifampin phosphotransferases (RPHs). nih.govresearchgate.net These enzymes transfer a phosphate (B84403) group from ATP to the rifamycin molecule. nih.govcas.cn The primary site of this modification is the hydroxyl group at the C21 position of the ansa chain. nih.gov

Phosphorylation at the C21 position introduces a negatively charged phosphate group, which is thought to cause a steric clash within the rifamycin-binding pocket of the RNA polymerase. nih.gov This modification weakens or completely abolishes the binding of the antibiotic to its target, resulting in resistance. nih.gov RPH enzymes are widespread in both environmental and pathogenic bacteria, such as Listeria monocytogenes, and can inactivate a diverse range of clinically used rifamycins. nih.govnih.gov The structure of RPH from Listeria monocytogenes reveals a three-domain architecture that facilitates this phosphorylation reaction. nih.govcas.cn

The following table summarizes the enzymatic inactivation mechanisms of rifamycins:

Enzyme ClassModificationSite of ModificationExample Organism(s)
ADP-Ribosyltransferases (Arr)ADP-ribosylationC23 hydroxylMycobacterium smegmatis
Glycosyltransferases (Rgt)GlycosylationC23 hydroxylStreptomyces, Nocardia brasiliensis
Phosphotransferases (RPH)PhosphorylationC21 hydroxylListeria monocytogenes

Monooxygenase-Catalyzed Degradation of Rifamycins

A key enzymatic resistance mechanism against rifamycins involves their degradation by monooxygenase enzymes. These enzymes, particularly those belonging to the flavin-dependent monooxygenase family, can chemically modify the rifamycin structure, rendering it inactive.

One such group of enzymes is the Rox proteins, which have been identified in both rifamycin-producing and pathogenic bacteria. frontiersin.orgnih.gov These enzymes catalyze the degradation of rifamycin SV, a common precursor to many semisynthetic rifamycin derivatives. frontiersin.orgnih.govnih.gov The degradation process often involves hydroxylation at specific positions on the rifamycin molecule. For example, some monooxygenases, like Rif-Orf17, can linearize the rifamycin SV molecule through phenolic hydroxylation or convert the naphthoquinone chromophore of rifamycin S into a benzo-γ-pyrone, both of which lead to inactivation of the antibiotic. acs.orgacs.org

The substrate scope of these monooxygenases can vary. Studies have shown that different Rox proteins exhibit slightly different substrate specificities, being able to degrade various rifamycin compounds, including rifampicin and 16-demethylrifamycin W. frontiersin.orgnih.govnih.gov This enzymatic degradation not only confers resistance in pathogenic bacteria but also serves as a self-resistance mechanism in rifamycin-producing organisms. frontiersin.orgnih.gov The presence of genes encoding these monooxygenases in a wide range of bacteria suggests a potential for the spread of this resistance mechanism. acs.org

Table 1: Monooxygenase-Catalyzed Reactions on Rifamycins

EnzymeSubstrate(s)Reaction TypeProduct(s)Consequence
Rox proteinsRifamycin SV, Rifampicin, 16-demethylrifamycin WDegradationDegraded rifamycin productsInactivation of antibiotic
Rif-Orf17Rifamycin SDecarboxylative oxidationBenzo-γ-pyrone productInactivation of antibiotic
Rif-Orf17Rifamycin SVPhenolic hydroxylationLinearized productInactivation of antibiotic

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics, from the cell. nih.govwikipedia.org This prevents the antibiotic from reaching its intracellular target and accumulating to a concentration high enough to be effective. youtube.com The overexpression of efflux pumps is a significant mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. bohrium.com

Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. nih.govbohrium.com The RND family is particularly prominent in Gram-negative bacteria and is known for its ability to pump out a broad range of antibiotics. nih.gov For instance, the AcrAB-TolC efflux system in E. coli can export rifampicin, among other antibiotics. nih.gov

The expression of these efflux pumps can be induced by the presence of antibiotics. wikipedia.org Furthermore, the genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. youtube.combohrium.com The differential sensitivity of some bacteria to rifamycins has been attributed to the presence and activity of these efflux pumps. For example, the lower susceptibility of E. coli to some rifamycins compared to Mycobacterium tuberculosis is linked to efficient efflux in E. coli rather than differences in the target enzyme, RNA polymerase. nih.gov

Table 2: Major Efflux Pump Families Involved in Antibiotic Resistance

Efflux Pump FamilyEnergy SourceCommon Bacterial TypeExample(s)Rifamycin Substrate
Resistance-Nodulation-Division (RND) SuperfamilyProton-motive forceGram-negativeAcrAB-TolC in E. coliRifampicin
ATP-Binding Cassette (ABC) SuperfamilyATP hydrolysisGram-positive and Gram-negative--
Major Facilitator Superfamily (MFS)Proton-motive forceGram-positive and Gram-negative--
Small Multidrug Resistance (SMR) FamilyProton-motive forceGram-positive and Gram-negative--
Multidrug and Toxin Extrusion (MATE) FamilySodium ion gradient or proton-motive forceGram-positive and Gram-negative--

Cross-Resistance Patterns with Other Rifamycin Derivatives and Antibiotic Classes

A significant concern with antibiotic resistance is the phenomenon of cross-resistance, where resistance to one antibiotic confers resistance to other, often structurally related, antibiotics. In the case of rifamycins, cross-resistance among different derivatives is a well-established issue. nih.gov

The primary mechanism of high-level resistance to rifamycins is mutations in the rpoB gene, which encodes the β-subunit of bacterial RNA polymerase, the target of these antibiotics. nih.govnih.gov Mutations in a specific 81-base pair region of this gene can significantly reduce the binding affinity of rifamycins to the enzyme. nih.gov Consequently, a mutation that confers resistance to one rifamycin, such as rifampicin, will typically result in decreased susceptibility to other rifamycins like rifabutin (B1679326) and rifapentine. nih.govnih.gov This makes the selection of an alternative rifamycin to treat an infection caused by a rifamycin-resistant strain largely ineffective.

While the primary cross-resistance is observed within the rifamycin class, the involvement of broad-spectrum resistance mechanisms like multidrug efflux pumps can lead to co-resistance to other antibiotic classes. Bacteria that overexpress efflux pumps capable of exporting rifamycins may also be able to pump out other structurally unrelated antibiotics, such as fluoroquinolones, macrolides, and tetracyclines. youtube.comnih.gov For example, the AcrAB-TolC system in E. coli is known to export chloramphenicol, fluoroquinolones, and tetracycline (B611298) in addition to rifampicin. nih.gov Therefore, the selective pressure from rifamycin use could potentially co-select for resistance to other antibiotic classes if the underlying resistance mechanism is a broad-spectrum efflux pump.

Another enzymatic modification that can lead to cross-resistance is ADP-ribosylation, catalyzed by Arr enzymes. This modification of the rifamycin core structure at the C23 hydroxyl group prevents the antibiotic from binding to its target. nih.gov This mechanism has been shown to be effective against various rifamycins, including rifampin and the newer derivative rifaximin, indicating that resistance conferred by this enzyme would extend across multiple members of the rifamycin family. nih.gov

Analytical Methodologies for Rifamycin B Ethylamide Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of rifamycin (B1679328) derivatives, enabling the separation of the target compound from impurities, metabolites, and other related substances.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of rifamycin compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This technique allows for the effective separation of rifamycins (B7979662) from their precursors, degradation products, and other impurities. nih.govipinnovative.com

Method development for rifamycin analysis often involves optimizing the mobile phase composition, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate) to control pH. nih.govnih.gov Gradient elution is frequently employed to achieve optimal separation of compounds with a wide range of polarities within a reasonable timeframe. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the characteristic chromophore of the rifamycin structure exhibits strong absorbance, often monitored at wavelengths around 254 nm. nih.govnih.gov

Validation of these HPLC methods according to regulatory guidelines (e.g., ICH Q2R1) ensures their specificity, linearity, accuracy, and precision. ipinnovative.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the assay. nih.govresearchgate.net For instance, a validated HPLC method for rifampicin (B610482) and its related compounds demonstrated an LOQ of 1 µg/mL with a total run time of less than 11 minutes using a monolithic column, showcasing the efficiency of modern HPLC techniques. nih.gov

Table 1: Example HPLC Parameters for Analysis of Rifamycin-Related Compounds

Parameter Condition Source
Column Reversed-phase C18 nih.gov
Mobile Phase Methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v) nih.gov
Flow Rate 1.0 - 2.0 mL/min nih.govnih.gov
Detection UV at 254 nm nih.govipinnovative.comnih.gov
Temperature Ambient or controlled (e.g., 35°C) researchgate.net

| Injection Volume | 10-20 µL | nih.gov |

This table presents typical parameters; specific conditions must be optimized for Rifamycin B ethylamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural characterization of this compound and the identification of its metabolites. nih.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, providing molecular weight information and structural data through fragmentation analysis. nih.govnih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or thermospray, which are soft ionization techniques that minimize fragmentation and preserve the molecular ion. nih.govresearchgate.net The resulting ions are then analyzed by a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Ion Trap), which measures the mass-to-charge ratio (m/z). nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition. nih.gov

In metabolite profiling, LC-MS is used to detect and identify biotransformation products of the parent drug in biological samples. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, are crucial for elucidating the structures of these metabolites. nih.gov This methodology has been successfully applied to the simultaneous determination of various rifamycin antibiotics and their major metabolites in human plasma. nih.gov

The ansamycin (B12435341) backbone of rifamycins is chiral, meaning it exists as non-superimposable mirror images (enantiomers). Since enantiomers can have different pharmacological and toxicological properties, methods to ensure enantiomeric purity are critical. wvu.edu

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of various chiral compounds. mdpi.commdpi.com

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govmdpi.com In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose. mdpi.comnih.gov The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities, allowing for their separation. mdpi.com Interestingly, rifamycin B itself has been evaluated as a chiral selector in CE for the separation of other drug enantiomers. nih.gov For analyzing the enantiomeric purity of a rifamycin derivative, a suitable external chiral selector would be employed. mdpi.comresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex structures like rifamycins. nih.gov

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum help identify the types of protons and their connectivity. researchgate.net

2D NMR experiments provide further insight by showing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, helping to map out the proton framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the complete carbon skeleton and identifying the positions of substituents.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is vital for confirming stereochemistry. mdpi.com

These combined NMR techniques were instrumental in determining the structure of new rifamycin W analogues, showcasing their power in characterizing novel derivatives within this class. nih.gov

Table 2: Key NMR Experiments for Structural Confirmation

NMR Experiment Information Provided Application for this compound
¹H NMR Chemical environment and connectivity of protons Confirms presence of specific protons (e.g., aromatic, aliphatic, hydroxyl, amide). researchgate.net
¹³C NMR Number and type of carbon atoms Identifies all unique carbons in the structure, including carbonyls and aromatic carbons. researchgate.net
COSY ¹H-¹H coupling networks Traces the connectivity of protons along the ansa chain.

| HSQC/HMBC | ¹H-¹³C correlations (short & long-range) | Assembles the complete molecular skeleton and confirms substituent positions. nih.gov |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique used to identify the functional groups present in a molecule. researchgate.net When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that acts as a molecular "fingerprint". nih.gov

For a molecule like this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its various functional groups. Analysis of these bands provides qualitative confirmation of the molecular structure. researchgate.netunivie.ac.at

Table 3: Expected FT-IR Absorption Bands for this compound Functional Groups

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹)
O-H (Phenols, Alcohols) Stretching 3200-3600 (Broad)
N-H (Amide) Stretching 3100-3500
C-H (Aliphatic) Stretching 2850-3000
C=O (Ketone, Amide) Stretching 1630-1750
C=C (Aromatic Ring) Stretching 1450-1600

| C-O (Ether, Ester, Alcohol) | Stretching | 1000-1300 |

This table is predictive, based on the known functional groups in the rifamycin scaffold. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely applied analytical technique for the quantitative determination of rifamycin derivatives. The method is based on the principle that these compounds absorb light in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. While specific research focusing exclusively on this compound is not extensively available in published literature, the analytical principles for its quantification can be inferred from studies on its parent compound, Rifamycin B, and other analogues.

The characteristic color of rifamycins is due to the naphthohydroquinone chromophore in their structure, which is responsible for their significant absorption in the visible range. For Rifamycin B, the UV-visible spectrum in a phosphate buffer at pH 7.3 exhibits distinct absorption maxima. Specifically, peaks can be observed at 223 nm, 334 nm, and 425 nm google.com. The peak in the visible region (425 nm) is particularly useful for quantification as fewer compounds absorb in this range, thus minimizing potential interference. Similarly, in ethyl acetate (B1210297), Rifamycin B shows a maximum absorption in the visible spectrum at 415 nm google.com.

For the concentration determination of this compound, a similar approach would be employed. A pure standard of the compound would be dissolved in a suitable solvent, and its absorption spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of solutions with known concentrations of this compound at its λmax. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. The choice of solvent and the pH of the medium are critical parameters that would need to be optimized, as they can influence the absorption spectrum of the compound.

Below is a representative data table illustrating the kind of information that would be generated in a UV-Vis spectrophotometric analysis of Rifamycin B and its ethylamide derivative.

Interactive Data Table: UV-Vis Absorption Maxima of Rifamycin Compounds

CompoundSolvent/Bufferλmax (nm)Molar Absorptivity (ε)Reference
Rifamycin BPhosphate Buffer (pH 7.3)223Not Specified google.com
334Not Specified google.com
425Not Specified google.com
Rifamycin BEthyl Acetate415Not Specified google.com
This compoundHypothetical DataNot AvailableNot Available

Note: Specific experimental values for this compound are not available in the cited literature. The table for this compound is for illustrative purposes to show the type of data that would be collected.

Electroanalytical Techniques for Detection and Interaction Studies

Electroanalytical techniques offer a sensitive and selective approach for the detection and study of electroactive compounds like rifamycins. These methods are based on the oxidation or reduction of the analyte at an electrode surface, where the resulting current or potential can be related to the concentration of the analyte. The electroactivity of rifamycins stems from the quinone/hydroquinone (B1673460) system within the naphthoquinone core of their structure. While specific studies on the electroanalysis of this compound are not prevalent in the literature, the electrochemical behavior of Rifamycin B provides a strong basis for the development of such methods mdpi.com.

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly well-suited for the analysis of rifamycins. In the case of Rifamycin B, it exhibits a single irreversible oxidation peak, which is characteristic of an O-monosubstituted hydroquinone mdpi.com. This irreversible oxidation provides a distinct electrochemical signature that can be used for its detection.

For the analysis of this compound, a similar electrochemical behavior would be anticipated. The methodology would involve the use of a three-electrode system, comprising a working electrode (e.g., glassy carbon electrode, carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The analysis would be performed in a suitable supporting electrolyte, and the potential would be scanned over a range where the oxidation of the rifamycin compound occurs. The peak current generated during the voltammetric scan would be proportional to the concentration of this compound in the sample.

Furthermore, these electroanalytical methods can be employed to study the interactions of this compound with other molecules, such as biological targets or potential interfering substances. Changes in the voltammetric profile of the compound, such as a shift in the peak potential or a decrease in the peak current upon the addition of another molecule, can provide valuable information about the nature and extent of the interaction. The development of modified electrodes, incorporating nanomaterials or specific recognition elements, could further enhance the sensitivity and selectivity of these electroanalytical methods for this compound.

Below is a representative data table summarizing the type of information that would be obtained from an electroanalytical study of rifamycin compounds.

Interactive Data Table: Electroanalytical Parameters for Rifamycin Compounds

CompoundTechniqueWorking ElectrodeSupporting ElectrolytePeak Potential (V)Nature of Process
Rifamycin BCyclic VoltammetryGlassy CarbonNot SpecifiedNot SpecifiedIrreversible Oxidation
This compoundHypothetical DataGlassy CarbonPhosphate BufferNot AvailableExpected Irreversible Oxidation

Note: Specific experimental values for this compound are not available in the cited literature. The table for this compound is for illustrative purposes to show the type of data that would be collected.

Drug Discovery and Lead Optimization Strategies for Next Generation Rifamycins

Rational Design Principles for Overcoming Resistance

Rational drug design, guided by a deep understanding of the molecular interactions between rifamycins (B7979662), their target (bacterial DNA-dependent RNA polymerase or RNAP), and resistance-conferring enzymes, is a primary strategy for developing new analogs. nih.gov This approach aims to introduce precise chemical modifications that disrupt resistance mechanisms while preserving or enhancing the antibiotic's ability to bind to and inhibit RNAP.

Strategic Modification of the Ansa-Chain (e.g., C25 substitutions)

The aliphatic ansa-chain of the rifamycin (B1679328) molecule is a key area for modification. Early research indicated that many alterations to the ansa bridge lead to a loss of antibacterial activity. asm.org However, structural analyses of the rifamycin binding pocket in bacterial RNAP revealed that certain positions, such as C25, face larger spaces within the pocket and can accommodate substitutions without compromising target engagement. nih.gov

This insight has been pivotal for designing analogs that overcome resistance. Modifications at the C25 position have been explored extensively as a strategy to create derivatives with improved potency, particularly against rifamycin-resistant strains. nih.govoup.com For instance, early work demonstrated that attaching relatively large groups to the rifamycin core via a C25 carbamate (B1207046) linkage could prevent inactivation by resistance enzymes. oup.com More recent studies have synthesized C25-modified derivatives of rifamycin S and rifabutin (B1679326), confirming that bulky substituents at this position can significantly improve activity against rapidly growing mycobacteria like Mycobacterium abscessus. nih.govoup.com One such derivative, compound 5j, which features a 4-(benzylamino)-1-piperidine group at C25, showed significantly greater effectiveness than rifampicin (B610482) against M. abscessus both in vitro and within host phagocytes. oup.com

Table 1: Examples of C25-Modified Rifamycin Analogs and Their Activity
CompoundParent ScaffoldC25 ModificationKey Research FindingReference
5jRifamycin S4-(benzylamino)-1-piperidine (via carbamate linkage)Significantly more effective than RMP against M. abscessus in vitro and in host phagocytes. Avoids enzymatic modification by ArrMab. oup.com
5aRifabutinBenzoyl esterDemonstrated a binding mode consistent with unmodified rifabutin in docking studies, suggesting C25 can accommodate bulky groups without disrupting RNAP binding. nih.gov
Various AnalogsRifabutinSterically varied alkyl, aryl, and heteroaryl estersDemonstrated that C-25 modification of rifabutin is a viable strategy to significantly increase potency and effectively block rifamycin inactivation by ADP-ribosylation. nih.gov

Combinatorial Biosynthesis and Synthetic Biology Approaches for Analog Generation

Chemical modification of the complex rifamycin structure is often challenging. digitellinc.comnih.gov Combinatorial biosynthesis and synthetic biology offer powerful alternatives, allowing for the creation of novel rifamycin analogs by genetically engineering the producing organism, typically the actinomycete Amycolatopsis mediterranei. nih.govnih.gov

These approaches involve the direct manipulation of the rifamycin polyketide synthase (PKS) gene cluster. nih.gov The Rif-PKS is a modular enzymatic assembly line responsible for building the polyketide backbone of the antibiotic. nih.gov By modifying the genes that control this process, researchers can generate new rifamycin scaffolds that are inaccessible through semi-synthesis alone.

Key strategies include:

Domain Swapping: The acyltransferase (AT) domains within the PKS modules determine which building blocks (extender units) are incorporated into the growing polyketide chain. nih.gov Researchers have successfully replaced an AT domain in the rifamycin PKS with one from a different PKS (the rapamycin (B549165) PKS). This swap changed the extender unit used at a specific step, resulting in the production of a novel analog, 24-desmethylrifamycin B. This new scaffold was then chemically converted to 24-desmethylrifampicin, which showed excellent activity against several rifampicin-resistant M. tuberculosis strains. nih.gov

Gene Inactivation: Deleting or inactivating genes involved in the later stages of biosynthesis can lead to the accumulation of novel intermediates or analogs. For example, inactivating the rif-orf5 gene, which encodes a P450 enzyme involved in processing the ansa chain, resulted in the production of several new rifamycin W congeners. mdpi.com Similarly, inactivation of the rifF gene, which is responsible for cyclizing the polyketide chain, led to the accumulation of a series of linear polyketide intermediates that could serve as starting points for generating new antibiotics. nih.govnih.gov

These genetic and synthetic biology strategies provide a powerful platform for generating structural diversity, offering a rich source of new rifamycin leads for further development. nih.govyoutube.comresearchgate.net

High-Throughput Screening for New Rifamycin B Ethylamide Analogs with Improved Activity

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those with desired biological activity. nih.govnih.gov In the context of next-generation rifamycins, HTS is used to screen for new analogs—whether from semi-synthesis, combinatorial biosynthesis, or other sources—that potently inhibit bacterial RNAP and are active against drug-resistant pathogens.

Several HTS assay formats have been adapted for this purpose:

Target-Based Screening: These assays directly measure the inhibition of the RNAP enzyme. One method uses a fluorescent UTP analog; when RNAP is active, the analog is incorporated into an RNA strand, but active inhibitors prevent this process, leading to a measurable change in the fluorescent signal. nih.gov

Cell-Based Phenotypic Screening: These assays measure the ability of a compound to inhibit bacterial growth. The microdilution Alamar blue assay is a widely used method that has been adapted to a 384-well plate format for HTS. nih.gov In this assay, a colorimetric indicator changes color in the presence of metabolically active bacteria. Compounds that inhibit growth prevent this color change.

Screening under Specific Conditions: To find compounds active against persistent forms of bacteria, specialized HTS assays are needed. For example, to find drugs effective against non-replicating M. tuberculosis, researchers have developed assays based on low-oxygen recovery or autoluminescent bacterial strains that can be screened under anaerobic conditions that mimic the in-vivo environment of persistent infections. biorxiv.org

These HTS platforms allow researchers to efficiently sift through thousands of potential candidates to identify promising leads, such as novel this compound analogs, for further optimization and preclinical development. scilit.comyoutube.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Rifamycin B ethylamide?

  • Methodological Answer : this compound synthesis typically involves semi-synthetic modification of Rifamycin B. Key steps include:

  • Fermentation : Optimize Amycolatopsis mediterranei culture conditions (e.g., pH 6.8–7.2, 28°C) to maximize Rifamycin B yield before derivatization .
  • Ethylamide Derivatization : React Rifamycin B with ethylamine under controlled anhydrous conditions, monitored via HPLC to track conversion efficiency .
  • Characterization : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity, with purity assessed via reversed-phase HPLC (>98% purity required for reproducibility) .
    • Key Challenge : Avoid hydrolysis of the ethylamide group during purification; lyophilization under inert atmosphere is recommended .

Q. How do variations in fermentation conditions impact this compound precursor yield?

  • Methodological Answer : Rifamycin B production is highly sensitive to:

  • Carbon/Nitrogen Ratios : Excess glucose (>40 g/L) suppresses antibiotic synthesis; nitrogen limitation (e.g., ammonium sulfate <5 g/L) enhances secondary metabolite production .
  • pH Dynamics : Maintain pH 7.0 ± 0.2 using automated buffering; deviations >0.5 units reduce yield by 30–50% .
  • Oxygenation : Dissolved O₂ >30% saturation is critical for cytochrome P450-mediated rifamycin biosynthesis .
    • Data Validation : Triplicate bioreactor runs with ANOVA (p < 0.05) to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity against non-mycobacterial pathogens?

  • Methodological Answer : Discrepancies often arise from:

  • Strain-Specific Sensitivity : Use standardized CLSI broth microdilution assays with ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) to minimize variability .
  • Compound Stability : Pre-test stability in assay media (e.g., DMEM with 10% FBS) via LC-MS to confirm intact compound levels over 24 hours .
  • Synergistic Effects : Evaluate combinatorial effects with β-lactams using checkerboard assays (FIC index <0.5 indicates synergy) .
    • Data Interpretation : Apply Bayesian meta-analysis to reconcile conflicting MIC values from heterogeneous studies .

Q. What strategies improve this compound’s pharmacokinetic profile in in vivo models?

  • Methodological Answer : Address poor oral bioavailability (F <15%) through:

  • Prodrug Design : Synthesize phosphate esters to enhance solubility; validate hydrolysis kinetics in simulated intestinal fluid .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (size <200 nm) to prolong half-life; measure tissue distribution via radiolabeling (³H or ¹⁴C) .
  • CYP3A4 Inhibition : Co-administer ritonavir (2.5 mg/kg) to reduce hepatic metabolism; monitor plasma concentrations via LC-MS/MS .
    • Experimental Design : Use crossover studies in murine models (n ≥ 8/group) with non-compartmental pharmacokinetic analysis .

Q. How can genetic engineering of Amycolatopsis strains enhance this compound production?

  • Methodological Answer :

  • CRISPR-Cas9 Knock-ins : Overexpress rif cluster regulators (e.g., rifR) to bypass feedback inhibition .
  • Precursor Pathway Engineering : Introduce heterologous sucA (α-ketoglutarate dehydrogenase) to boost methylmalonyl-CoA flux .
  • Fermentation Monitoring : Integrate RNA-seq with real-time metabolomics (e.g., FT-IR) to optimize induction timing .
    • Validation : Compare titers in wild-type vs. engineered strains using paired t-tests (p < 0.01) .

Data Analysis & Reproducibility

Q. What statistical approaches are optimal for analyzing dose-response data in this compound cytotoxicity assays?

  • Methodological Answer :

  • Four-Parameter Logistic Model : Fit data using GraphPad Prism to calculate IC₅₀ (report 95% confidence intervals) .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude technical replicates with >20% deviation .
  • Normalization : Express viability relative to vehicle controls (DMSO <0.1%) to minimize solvent artifacts .

Q. How should researchers address batch-to-batch variability in this compound bioactivity?

  • Methodological Answer :

  • Quality Control : Mandate NMR and HRMS for every batch; reject batches with impurity peaks >2% .
  • Bioactivity Calibration : Include a reference standard (e.g., rifampicin) in each assay plate to normalize potency metrics .
  • Documentation : Report all raw data (e.g., chromatograms, spectra) in supplementary materials for independent validation .

Ethical & Reporting Standards

Q. What are the minimum data requirements for publishing this compound mechanism-of-action studies?

  • Methodological Answer :

  • Target Validation : Provide in vitro enzymatic inhibition data (e.g., RNA polymerase IC₅₀) and genetic evidence (e.g., resistant mutant selection) .
  • Selectivity Profiling : Test against related enzymes (e.g., eukaryotic RNA pol II) to confirm specificity .
  • Data Transparency : Deposit raw sequencing data in NCBI SRA and chemical characterization files in ChEMBL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.